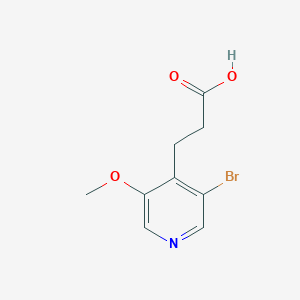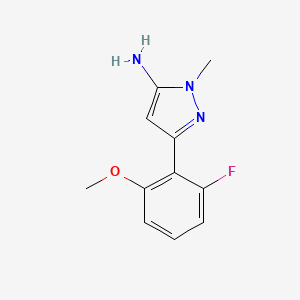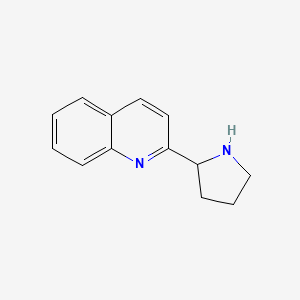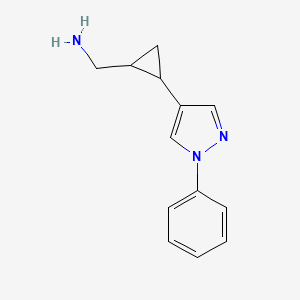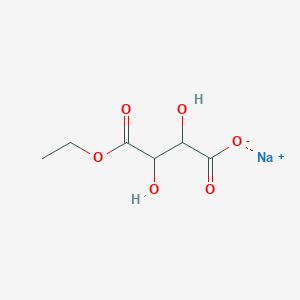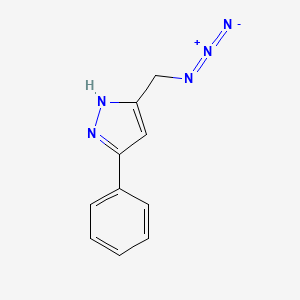
5-(azidomethyl)-3-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Azidomethyl)-3-phenyl-1H-pyrazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, including click chemistry. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an azidomethyl group attached to the third carbon of the pyrazole ring. The phenyl group attached to the first carbon of the pyrazole ring adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azidomethyl)-3-phenyl-1H-pyrazole typically involves the introduction of the azidomethyl group to a pre-formed pyrazole ring. One common method involves the reaction of a 3-phenyl-1H-pyrazole with an azidomethylating agent under controlled conditions. For instance, the use of sodium azide (NaN3) in the presence of a suitable solvent and catalyst can facilitate the azidomethylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Azidomethyl)-3-phenyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for azidomethylation reactions.
Copper(I) Catalysts: Employed in cycloaddition reactions.
Hydrogen Gas (H2): Used in reduction reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Wissenschaftliche Forschungsanwendungen
5-(Azidomethyl)-3-phenyl-1H-pyrazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(azidomethyl)-3-phenyl-1H-pyrazole largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring . The molecular targets and pathways involved would vary based on the specific application and reaction context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azido-5-(azidomethyl)benzene: Another azide compound with similar reactivity but different structural features.
Azidomethyl-biphenyl-tetrazole (AZBT): A compound with an azidomethyl group attached to a biphenyl structure.
Uniqueness
5-(Azidomethyl)-3-phenyl-1H-pyrazole is unique due to its combination of a pyrazole ring, a phenyl group, and an azidomethyl group. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
5-(azidomethyl)-3-phenyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-15-12-7-9-6-10(14-13-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLYIBTZFKFPAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
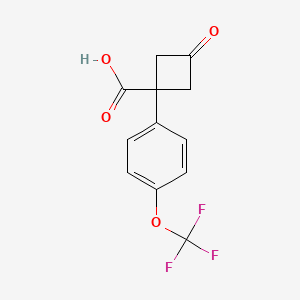
![(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride](/img/structure/B15319459.png)
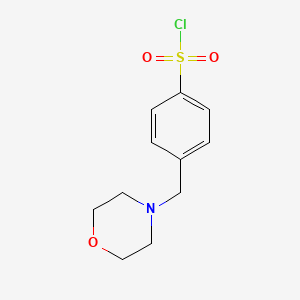
![rac-(1R,2S,4R)-2-(aminomethyl)bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B15319482.png)
![3-{Imidazo[1,2-a]pyrimidin-3-yl}propanoicacidhydrochloride](/img/structure/B15319495.png)
![1-methyl-decahydro-1H-pyrido[3,4-b][1,4]diazepin-4-one](/img/structure/B15319499.png)
![tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate hydrochloride](/img/structure/B15319500.png)
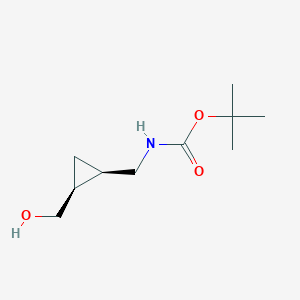
![[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methanaminedihydrochloride](/img/structure/B15319512.png)
